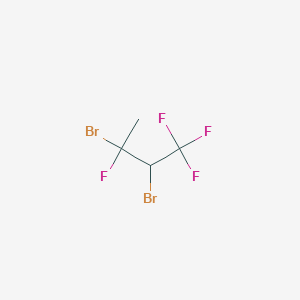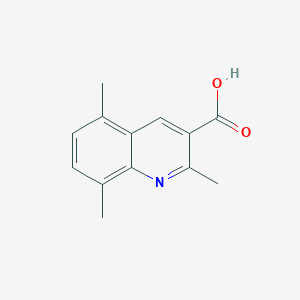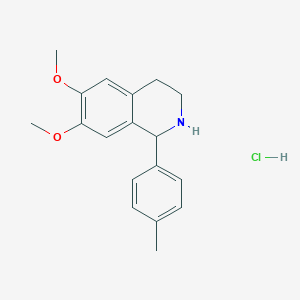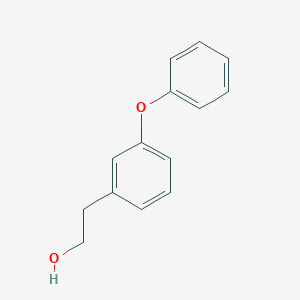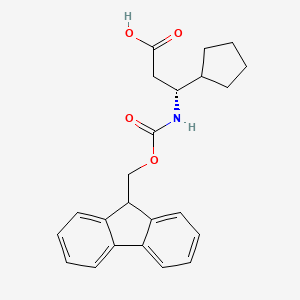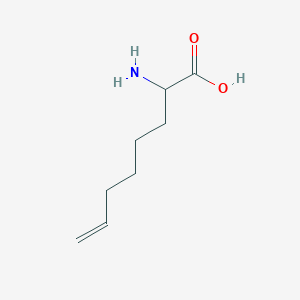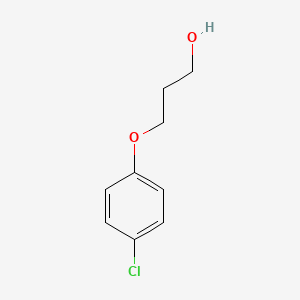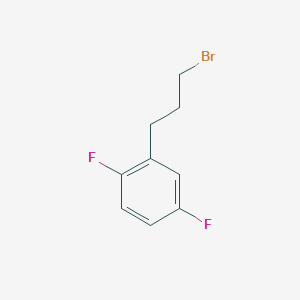
2-(3-Bromopropyl)-1,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Bromopropyl)-1,4-difluorobenzene” is a brominated organic compound. It contains a benzene ring substituted with two fluorine atoms and a bromopropyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of alkyl halides in organic synthesis . For instance, the catalytic protodeboronation of alkyl boronic esters has been reported, which utilizes a radical approach . Another method involves the surface functionalization of hydroxyl-decorated frameworks using the Williamson synthesis reaction .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Two of the carbon atoms in the ring are substituted with fluorine atoms, and one carbon atom is connected to a three-carbon chain (propyl group) that carries a bromine atom .Chemical Reactions Analysis
The compound, being an alkyl halide, can participate in various types of reactions. For instance, it can undergo elimination reactions, forming a new C–C π bond and breaking two single bonds to carbon . It can also participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its purity and other factors. For instance, it is likely to be a liquid at room temperature . Its density and refractive index can also be determined .Wirkmechanismus
The mechanism of action of this compound in chemical reactions can involve several steps. For example, in an elimination reaction, the compound can initially add a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . In a nucleophilic substitution reaction, the compound can undergo a two-step process involving initial addition of the nucleophile and then elimination .
Safety and Hazards
Zukünftige Richtungen
The compound “2-(3-Bromopropyl)-1,4-difluorobenzene” and similar brominated organic compounds have potential applications in various fields of chemistry. For instance, they can be used as building blocks in organic synthesis . Future research could focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential applications .
Eigenschaften
CAS-Nummer |
1057678-45-1 |
|---|---|
Molekularformel |
C9H9BrF2 |
Molekulargewicht |
235.07 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
IMWOYTFDJCPRFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CCCBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B8271166.png)
